MMAE Payload Exhibits ~2,200-Fold Higher Free Drug Cytotoxicity Than MMAF Due to Membrane Permeability
The MMAE payload synthesized from intermediate-4 demonstrates fundamentally different intrinsic cytotoxicity compared to its closest auristatin analog, MMAF. Free MMAE exhibits substantially higher cytotoxic potency than free MMAF due to its uncharged C-terminal norephedrine moiety, which confers superior membrane permeability and intracellular access . In contrast, the charged C-terminal phenylalanine residue of MMAF attenuates its cytotoxicity, requiring antibody conjugation to achieve therapeutic activity .
| Evidence Dimension | Free drug cytotoxic potency differential |
|---|---|
| Target Compound Data | Free MMAE: Potent cytotoxicity as free drug (no quantitative IC50 provided in abstract) |
| Comparator Or Baseline | Free MMAF: >2,200-fold less potent than mAb-conjugated MMAF ADC |
| Quantified Difference | mAb-L1-MMAF ADC was >2,200-fold more potent than free MMAF |
| Conditions | CD30-positive hematologic cell line panel |
Why This Matters
This demonstrates that MMAE's intrinsic physicochemical properties (enabled by intermediate-4 synthesis) yield a free drug with high membrane permeability, a prerequisite for potent bystander killing in heterogeneous tumors—a feature MMAF lacks.
- [1] Doronina SO, et al. Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity. Bioconjug Chem. 2006;17(1):114-124. View Source
